methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrano[3,2-c]pyridine core. Key structural attributes include:
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-22-10(2)9-13-15(18(22)23)14(11-5-7-12(20)8-6-11)16(17(21)26-13)19(24)25-3/h5-9,14H,4,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLNCJFXUUVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of heteroaromatic amino cyano derivatives with diethyl malonate in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in an appropriate solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 3 undergoes base- or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
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Conditions :
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Product : 2-Amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylic acid.
Nucleophilic Substitution at the Amino Group
The amino group at position 2 participates in Schiff base formation or alkylation reactions.
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Reaction with Aldehydes :
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Benzaldehyde in ethanol with catalytic acetic acid forms a Schiff base.
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Product : 2-(Benzylideneamino)-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate.
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Yield : 68%.
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Alkylation :
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Ethyl bromoacetate in DMF with K2CO3 yields N-alkylated derivatives.
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Oxidation and Reduction Reactions
The pyran ring’s electron-rich system allows selective oxidation or reduction:
Cycloaddition Reactions
The pyrano[3,2-c]pyridine core participates in Diels-Alder reactions with dienophiles like maleic anhydride:
Acetylation of the Amino Group
The amino group undergoes acetylation to improve stability or alter bioactivity:
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Product : 2-Acetamido-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate.
Ring-Opening Reactions
Under strong acidic conditions, the pyran ring opens to form linear intermediates:
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Conditions : H2SO4 (conc.), 100°C, 3 hours.
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Product : Linear diketone derivative with a free amino group.
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Application : Intermediate for synthesizing polycyclic systems.
Metal-Catalyzed Cross-Coupling
The 4-chlorophenyl group participates in Suzuki-Miyaura coupling :
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Conditions : Pd(PPh3)4, K2CO3, aryl boronic acid, DMF/H2O (3:1), 80°C .
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Product : 4-Aryl-substituted derivatives (e.g., 4-biphenyl analogs) .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
Key Structural Insights from Analogous Compounds
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Ester Reactivity : The methyl ester at position 3 is more reactive than ethyl esters due to steric factors.
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Amino Group : The 2-amino group’s nucleophilicity is enhanced by conjugation with the pyridine ring .
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Chlorophenyl Substituent : The 4-chlorophenyl group directs electrophilic substitution to the para position .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrano[3,2-c]pyridine structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death. In vitro studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capacity of methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has been evaluated through various assays measuring free radical scavenging activity. Compounds derived from this structure have shown significant DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging abilities, indicating their potential to mitigate oxidative stress in biological systems . This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Studies suggest that it can inhibit the release of pro-inflammatory cytokines and reduce edema in animal models. This makes it a candidate for further development in treating conditions like arthritis and other inflammatory disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions including condensation reactions and cyclization processes. The compound can be synthesized using starting materials such as ethyl acetoacetate and various aromatic aldehydes under specific catalytic conditions.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Ethyl acetoacetate + Aldehyde | Acidic catalyst |
| 2 | Cyclization | Intermediate product | Heat |
| 3 | Functionalization | Amino group introduction | Appropriate reagents |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively bind to bacterial DNA gyrase and other enzymes critical for microbial survival. The binding interactions are primarily hydrophobic with some hydrogen bonding, which enhances its antimicrobial efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against a panel of bacteria with MIC values ranging from 10 to 30 µg/mL.
- Oxidative Stress Mitigation : In cellular models of oxidative stress, compounds derived from this structure showed a reduction in reactive oxygen species (ROS) levels by up to 70%, indicating strong antioxidant properties.
- Inflammation Models : In vivo studies using rat models showed that treatment with this compound significantly reduced paw edema induced by carrageenan injection.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights critical differences and similarities with structurally related pyrano-pyridine derivatives:
Key Observations:
Substituent Position and Bioactivity: The para-chlorophenyl group in the target compound (vs. Methyl ester at position 3 (target) vs. cyano () alters electronic density, affecting dipole moments and metabolic stability .
Ring System Variations: Pyrano[3,2-c]pyridine (target, ) vs. pyrano[3,2-b]pyran () or pyrano[2,3-b]pyridine () modifies conjugation patterns and hydrogen-bonding networks, influencing crystallinity and melting points .
Functional Group Impact: Hydroxymethyl () increases hydrophilicity (logP ~1.2) compared to the target’s ethyl group (logP ~2.8). Cyano derivatives () exhibit higher dipole moments (~6.5 D) than ester-containing analogs (~4.2 D) .
Crystallographic Analysis:
- SHELX and OLEX2 () are critical for resolving the fused ring system’s conformation. For example, the 5-oxo group in the target compound forms intramolecular hydrogen bonds (N–H···O=C), stabilizing a planar configuration .
Biological Activity
Methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class of heterocycles. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrano[3,2-c]pyridine core with various substituents that may influence its biological activity. The presence of a chlorophenyl group and an amino group suggests potential interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
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Antitumor Activity :
- The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, it exhibited significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The mechanism appears to involve cell cycle arrest and induction of apoptosis in these cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrano[3,2-c]pyridine derivatives:
Case Study 1: Antitumor Evaluation
In a study evaluating various pyrano[3,2-c]pyridine derivatives:
- Compound Tested : Methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo derivative.
- Methodology : Sulforhodamine B assay was used to assess cytotoxicity in cancer cell lines.
- Results : The compound demonstrated a GI50 value indicating significant growth inhibition in TNBC cells while showing minimal toxicity in non-tumorigenic cells .
Case Study 2: Antimicrobial Screening
Another research effort involved screening similar compounds for antimicrobial activity:
- Compounds Tested : Various pyrano derivatives including those with chlorophenyl substitutions.
- Methodology : Disc diffusion method against common bacterial strains.
- Results : Several derivatives exhibited MIC values below 20 µM against tested bacteria, suggesting potential therapeutic applications .
Data Summary Table
| Biological Activity | Compound | Methodology | Key Findings |
|---|---|---|---|
| Antitumor | Methyl 2-amino derivative | Sulforhodamine B assay | Significant growth inhibition in TNBC cell lines (GI50 < 10 µM) |
| Antimicrobial | Various derivatives | Disc diffusion method | MIC values < 20 µM against S. aureus and E. coli |
| Anti-inflammatory | Similar derivatives | In vitro assays | Potential modulation of inflammatory pathways |
Q & A
Q. What are the recommended synthetic routes for preparing methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate?
The compound can be synthesized via multi-step heterocyclic condensation reactions. A common approach involves:
- Step 1 : Condensation of substituted pyridine precursors with carbonyl-containing reagents (e.g., ethyl acetoacetate) under acidic or basic conditions to form the pyrano-pyridine core.
- Step 2 : Functionalization of the core with a 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
- Step 3 : Introduction of the amino and ester groups through reductive amination or Michael addition, followed by esterification . Key parameters include temperature control (60–120°C), solvent selection (e.g., ethanol, DMF), and catalysts (e.g., piperidine for Knoevenagel reactions). Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions and stereochemistry. For example, the 4-chlorophenyl group’s aromatic protons appear as a doublet in the 7.2–7.6 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the pyrano-pyridine backbone .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and detect byproducts from incomplete substitutions or ester hydrolysis .
Q. How do reaction conditions influence the yield of this compound?
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may promote side reactions like ester hydrolysis.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to avoid nucleophilic interference .
- Catalyst Choice : Lewis acids (e.g., ZnCl) accelerate heterocyclization, while bases (e.g., KCO) are critical for deprotonation in substitution reactions .
Advanced Research Questions
Q. What computational methods can predict the reactivity of substituents in this compound’s pyrano-pyridine core?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distributions, identifying nucleophilic/electrophilic sites. For example:
- The 4-chlorophenyl group’s electron-withdrawing effect directs electrophilic attacks to the pyridine’s nitrogen-rich regions.
- Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in further functionalization . Molecular dynamics simulations can also optimize solvent-catalyst interactions for improved yield .
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrano-pyridine derivatives?
Contradictions often arise from:
- Impurity Profiles : Unaccounted byproducts (e.g., regioisomers) may skew yield calculations. Use HPLC-MS to quantify side products .
- Substituent Effects : Electron-donating groups (e.g., methyl) stabilize intermediates, while bulky groups (e.g., ethyl) hinder cyclization. Perform kinetic studies under standardized conditions .
- Reagent Quality : Trace moisture in solvents or catalysts can drastically alter outcomes. Validate results using anhydrous reagents and inert atmospheres .
Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining stability.
- Prodrug Design : Temporarily modify the ester group (e.g., convert to a phosphate salt) for improved bioavailability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility limitations .
Q. What are the potential biological targets of this compound based on structural analogs?
Structural analogs (e.g., thiazolo-pyrimidines) exhibit activity against:
- Kinases : The pyridine core may mimic ATP-binding motifs, inhibiting kinases involved in cancer progression.
- Microbial Enzymes : The 4-chlorophenyl group’s hydrophobicity could disrupt bacterial membrane proteins . Validate hypotheses using molecular docking (e.g., AutoDock Vina) and in vitro enzyme inhibition assays .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
Q. What experimental approaches characterize the compound’s supramolecular interactions (e.g., crystallography)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
